molecular formula C21H22N4O5 B7717302 3-(3,4-dimethoxyphenyl)-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole

3-(3,4-dimethoxyphenyl)-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole

Cat. No. B7717302
M. Wt: 410.4 g/mol
InChI Key: ZXWDFUDOJALKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole is a chemical compound that has shown promising results in scientific research applications. It is a member of the oxadiazole family of compounds, which have been extensively studied for their potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-(3,4-dimethoxyphenyl)-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(3,4-dimethoxyphenyl)-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole in lab experiments is its high potency. It has been shown to be effective at very low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 3-(3,4-dimethoxyphenyl)-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-inflammatory agent, which could have applications in the treatment of a range of inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in experimental settings.

Synthesis Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole involves the reaction of 3,4-dimethoxybenzohydrazide with 3-nitro-4-(piperidin-1-yl)benzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then cyclized with phosphorus oxychloride and triethylamine to form the final compound.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic properties. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for epilepsy.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(3-nitro-4-piperidin-1-ylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5/c1-28-18-9-7-14(13-19(18)29-2)20-22-21(30-23-20)15-6-8-16(17(12-15)25(26)27)24-10-4-3-5-11-24/h6-9,12-13H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWDFUDOJALKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine

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